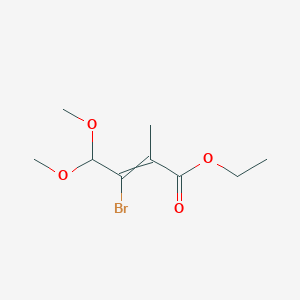
Ethyl 3-Bromo-4,4-dimethoxy-2-methyl-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate is an organic compound with the molecular formula C9H15BrO4 and a molecular weight of 267.11 g/mol . This compound is characterized by the presence of a bromine atom, two methoxy groups, and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate typically involves the bromination of ethyl 4,4-dimethoxy-2-methylbut-2-enoate. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.
Major Products Formed:
Substitution: Ethyl 3-amino-4,4-dimethoxy-2-methylbut-2-enoate.
Reduction: Ethyl 3-bromo-4,4-dimethoxy-2-methylbutanol.
Oxidation: Ethyl 3-bromo-4,4-dimethoxy-2-methylbutanoic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to form carboxylic acids. The methoxy groups can be involved in oxidation-reduction reactions, influencing the compound’s reactivity and stability. These interactions are crucial in determining the compound’s biological and chemical properties .
Comparación Con Compuestos Similares
Ethyl 4-bromo-2-methylbut-2-enoate: Similar structure but lacks the methoxy groups.
Ethyl 3-bromo-4,4-dimethoxybutanoate: Similar structure but lacks the double bond.
Ethyl 3-chloro-4,4-dimethoxy-2-methylbut-2-enoate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: Ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and stability. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C9H15BrO4 |
|---|---|
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C9H15BrO4/c1-5-14-8(11)6(2)7(10)9(12-3)13-4/h9H,5H2,1-4H3 |
Clave InChI |
NTIUDPXPWABBQB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(C(OC)OC)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B11715777.png)


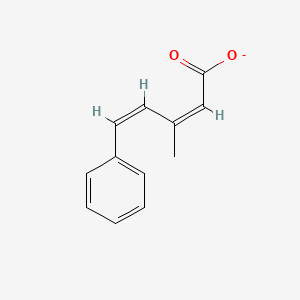
![(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715792.png)
![4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11715795.png)
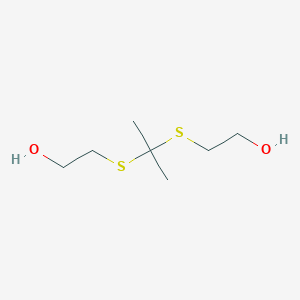
![Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate](/img/structure/B11715811.png)
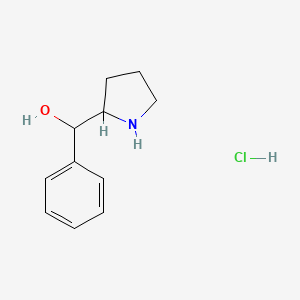
![2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine](/img/structure/B11715828.png)
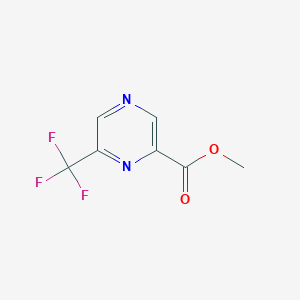
![[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea](/img/structure/B11715839.png)
![(E)-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715847.png)
![2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide](/img/structure/B11715856.png)
